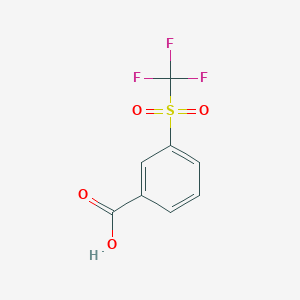

3-(trifluoromethylsulfonyl)benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

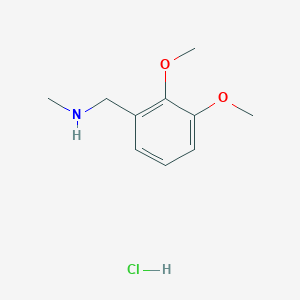

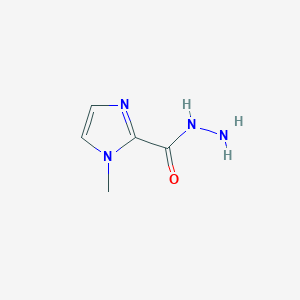

3-(trifluoromethylsulfonyl)benzoic Acid is a solid compound with a molecular weight of 254.19 . The compound contains a total of 21 bonds, including 16 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfone .

Molecular Structure Analysis

The molecular structure of 3-(trifluoromethylsulfonyl)benzoic Acid consists of 21 atoms; 5 Hydrogen atoms, 8 Carbon atoms, 4 Oxygen atoms, 1 Sulfur atom, and 3 Fluorine atoms . It also contains 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfone .Physical And Chemical Properties Analysis

3-(trifluoromethylsulfonyl)benzoic Acid is a solid compound with a molecular weight of 254.19 . It is typically stored at room temperature .Applications De Recherche Scientifique

Synthesis and Catalysis

- Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons : A reagent related to 3-(trifluoromethylsulfonyl)benzoic acid, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP), facilitates the intermolecular dehydration from benzoic acid and aromatic hydrocarbons to produce benzophenones. This acylation method is applicable in the synthesis of 2-acylthiophenes, offering an alternative to the Friedel–Crafts reaction (Keumi et al., 1988).

Green Chemistry and Environmental Applications

- Ionic Liquid Promoted Radical Reactions : Ionic liquid 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, related to 3-(trifluoromethylsulfonyl)benzoic acid, effectively transforms lignin model compounds and organosolv lignin into simpler compounds like benzoic acid and phenol, utilizing O2 as the oxidant. This metal-free catalytic system is significant for depolymerizing lignin (Yang et al., 2015).

Organic Chemistry and Reaction Mechanisms

Activation of sp3 C–F Bond in Trifluoromethylated Arenes : Trifluoromethanesulfonic acid, akin to 3-(trifluoromethylsulfonyl)benzoic acid, is effective in activating benzylic sp3 C–F bonds. This Brønsted acid-mediated C–F bond activation leads to inter- and intramolecular arylation of trifluoromethylated arenes (Wang & Hu, 2009).

Meta-C–H Functionalizations of Benzoic Acid Derivatives : Selective C–H bond functionalization of benzoic acids, including derivatives of 3-(trifluoromethylsulfonyl)benzoic acid, provides tools for organic synthesis. This study presents a protocol for meta-C–H olefination using a nitrile-based sulfonamide template (Li et al., 2016).

Electrochemistry

- Electrochemical Reduction in Ionic Liquids : The electrochemical reduction of benzoic acid and derivatives in room temperature ionic liquids, some of which contain functional groups similar to 3-(trifluoromethylsulfonyl)benzoic acid, has been studied. The reduction mechanism involves a CE process, where acid dissociation occurs before electron transfer (Silvester et al., 2008).

Biological and Environmental Applications

- Role in Plant Stress Tolerance : Benzoic acid, a core component of 3-(trifluoromethylsulfonyl)benzoic acid, shows regulatory roles in inducing multiple stress tolerance in plants, similar to salicylic acid and its derivatives. Benzoic acid is effective at lower concentrations (Senaratna et al., 2004).

Safety And Hazards

The safety data sheet for a related compound, benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure, particularly to the lungs .

Propriétés

IUPAC Name |

3-(trifluoromethylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4S/c9-8(10,11)16(14,15)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXMJMHFPYNLAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575048 |

Source

|

| Record name | 3-(Trifluoromethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(trifluoromethylsulfonyl)benzoic Acid | |

CAS RN |

952-69-2 |

Source

|

| Record name | 3-(Trifluoromethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethylsulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)

![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)

![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/structure/B1356258.png)